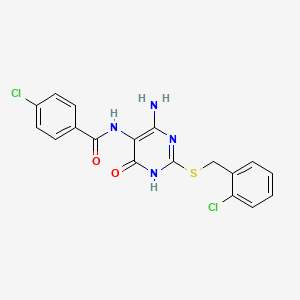

N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

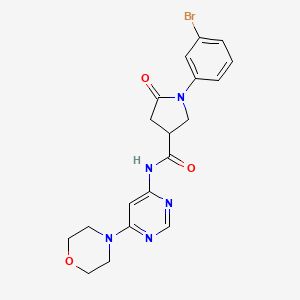

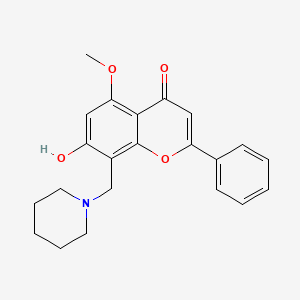

The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. Attached to this ring is a thioether group, which contains a sulfur atom, and an amine group. The molecule also contains two chlorobenzyl groups, which are benzene rings with a chlorine atom and a methyl group attached.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For example, the amine group might participate in acid-base reactions, the carbonyl group in the pyrimidinone ring might undergo nucleophilic addition reactions, and the benzene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amine and carbonyl could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly also its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antitumor Applications and Enzyme Inhibition

Dual Inhibitors of Enzymes : Some compounds structurally related to N-(4-amino-2-((2-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide have been designed and synthesized as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activity. For instance, certain derivatives have demonstrated significant inhibitory action against both human DHFR and TS, indicating their potential as antitumor agents (Gangjee et al., 2005). These enzymes are crucial for DNA synthesis and repair, making them targetable pathways in cancer therapy.

Cytotoxic Activity : Another study focused on the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, revealing their cytotoxic activities against human liver and breast cancer cell lines. The molecular properties of these compounds were evaluated using quantum chemical calculations, indicating their potential as cancer therapeutics (Kökbudak et al., 2020).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity : Several synthesized derivatives of related compounds have exhibited potent antibacterial and antifungal activities. This includes effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting their utility in developing new antimicrobial agents (Maddila et al., 2016).

Antioxidant Potential : The antioxidant potential of some pyrimidin-2-one derivatives has been explored, with certain compounds demonstrating profound antioxidant properties. This suggests the relevance of these derivatives in combating oxidative stress-related diseases (Kumar et al., 2011).

Synthesis and Characterization of Novel Compounds

Synthetic Pathways : Research has also delved into the synthesis of novel compounds using related chemical frameworks as intermediates. These studies not only expand the chemical space of potential therapeutic agents but also provide insights into the chemical properties and reactivity of these complex molecules (Xiulia, 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups

Mode of Action

The presence of a pyrimidine ring and a benzyl group in its structure suggests it may interact with its targets through a combination of hydrogen bonding, van der waals forces, and possibly aromatic stacking interactions . The compound’s chlorobenzyl thioether group may also play a role in its interaction with targets .

Biochemical Pathways

Given the compound’s structure, it may interfere with pathways involving pyrimidine metabolism or those involving proteins that interact with benzyl groups

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are unknown. The compound’s solubility and stability, as well as its potential to cross biological membranes, would influence its pharmacokinetic properties .

Result of Action

Based on its structure, it may have potential antitumor activity . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the redox state of the cellular environment due to the presence of the thioether group

Eigenschaften

IUPAC Name |

N-[4-amino-2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S/c19-12-7-5-10(6-8-12)16(25)22-14-15(21)23-18(24-17(14)26)27-9-11-3-1-2-4-13(11)20/h1-8H,9H2,(H,22,25)(H3,21,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWCAJJVXUSZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)